molecular formula C21H19N3O3S B2505659 N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893979-63-0

N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2505659
CAS No.: 893979-63-0
M. Wt: 393.46
InChI Key: SVKFABBUFKNDLC-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetylphenyl group, a methoxyphenyl group, and a pyridazinylthioacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate by reacting 2-methoxyphenyl hydrazine with an appropriate diketone under reflux conditions.

    Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is reacted with 4-acetylphenyl isocyanate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfox

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14(25)15-7-9-16(10-8-15)22-20(26)13-28-21-12-11-18(23-24-21)17-5-3-4-6-19(17)27-2/h3-12H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKFABBUFKNDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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